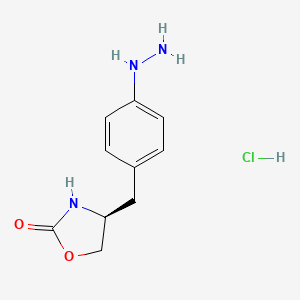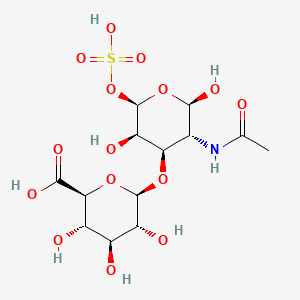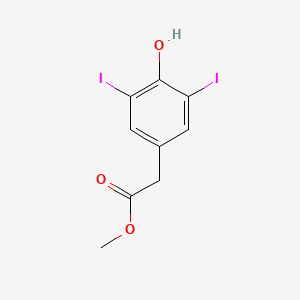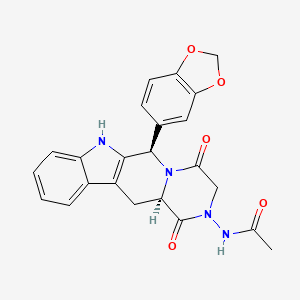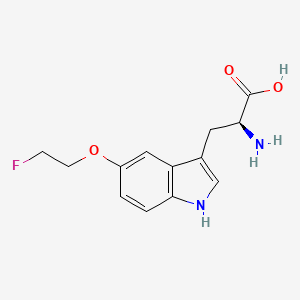
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. This compound features a unique structure with an indole ring substituted with a fluoroethoxy group, making it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis or other methods that introduce the indole ring.
Fluoroethoxy Substitution: The introduction of the fluoroethoxy group is usually carried out via nucleophilic substitution reactions. A common reagent for this step is 2-fluoroethanol, which reacts with the indole derivative under basic conditions.
Amino Acid Formation: The final step involves the formation of the amino acid moiety. This can be achieved through standard peptide coupling reactions, using reagents such as carbodiimides (e.g., EDCI) and protecting groups to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the indole ring or the fluoroethoxy group can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could lead to the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological or psychiatric disorders due to its structural similarity to neurotransmitters.
Industry
In the industrial sector, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The fluoroethoxy group may enhance binding affinity or selectivity by interacting with hydrophobic pockets within the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure but lacking the fluoroethoxy group.
5-Hydroxytryptophan: A precursor to serotonin, with a hydroxyl group instead of a fluoroethoxy group.
Serotonin: A neurotransmitter with an indole ring, structurally similar but with different functional groups.
Uniqueness
(S)-2-Amino-3-(5-(2-fluoroethoxy)-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluoroethoxy group, which can significantly alter its chemical and biological properties compared to other indole-containing compounds. This modification can enhance its stability, binding affinity, and selectivity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-3-4-19-9-1-2-12-10(6-9)8(7-16-12)5-11(15)13(17)18/h1-2,6-7,11,16H,3-5,15H2,(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQUKXORNUKKI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCF)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OCCF)C(=CN2)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]-4-[methyl(phenyl)amino]furan-2(5H)-one](/img/structure/B569512.png)
![1-Cyclopropyl-2-(2-fluorophenyl)-2-((4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)oxy)ethanone](/img/structure/B569514.png)
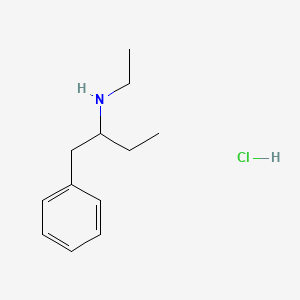

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)
![1-Ethyl-2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]pyridine-3-carbonitrile](/img/structure/B569522.png)
